molecular formula C6H7ClN2O2S B1407785 6-Chloro-5-methylpyridine-3-sulfonamide CAS No. 37105-11-6

6-Chloro-5-methylpyridine-3-sulfonamide

Cat. No.: B1407785
CAS No.: 37105-11-6
M. Wt: 206.65 g/mol
InChI Key: YXNUVSNPTCUVRU-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-sulfonamide (CAS 37105-11-6) is a heterocyclic sulfonamide derivative with the molecular formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 5, and a sulfonamide group at position 3.

Properties

IUPAC Name

6-chloro-5-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUVSNPTCUVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281301
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37105-11-6
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37105-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridine-3-sulfonamide typically involves the chlorination of 5-methylpyridine followed by sulfonation. One common method includes:

    Chlorination: 5-Methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position.

    Sulfonation: The chlorinated product is then reacted with a sulfonating agent like chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group at the 3rd position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Amino or thiol derivatives of pyridine.

    Oxidation Products: Pyridine sulfonic acids.

    Reduction Products: Pyridine amines.

Scientific Research Applications

6-Chloro-5-methylpyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with other biological pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Sulfonamide vs. Sulfonyl Chloride

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5) serves as a precursor to the sulfonamide. The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution with amines to form sulfonamides . In contrast, the sulfonamide (-SO₂NH₂) is more stable and biologically relevant, making it a candidate for drug discovery .

Substituent Effects

  • Methoxy (OCH₃) substitution (CAS 75720-93-3): The electron-donating methoxy group may alter electronic properties of the pyridine ring, affecting reactivity in subsequent synthetic steps .

Aminoethyl Derivative

  • N-(2-aminoethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride () introduces a primary amine group, enabling conjugation with carboxylic acids or carbonyl-containing molecules. This functionalization is valuable for creating prodrugs or bioconjugates.

Biological Activity

6-Chloro-5-methylpyridine-3-sulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its potential applications in antimicrobial and anticancer therapies, as well as its role as an enzyme inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇ClN₂O₂S. The structural features include:

  • Chlorine atom at the 6th position
  • Methyl group at the 5th position
  • Sulfonamide group at the 3rd position

These features contribute to its biological activity by allowing interaction with various molecular targets.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth and replication .
  • Receptor Binding : The compound acts as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Its ability to disrupt bacterial cell wall synthesis leads to effective antimicrobial properties against various pathogens .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy. Studies indicate that it exhibits significant activity against a range of bacteria by inhibiting their growth through the aforementioned mechanisms.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MDA-MB-231 (breast cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the efficacy of various sulfonamides, including this compound, revealed that it effectively inhibited the growth of resistant bacterial strains, demonstrating its potential in treating antibiotic-resistant infections.
  • Anticancer Investigation : A recent investigation into the anticancer effects of sulfonamide derivatives highlighted that this compound exhibited promising results in inhibiting tumor growth in xenograft models of breast cancer, supporting its further development as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-methylpyridine-3-sulfonamide
Reactant of Route 2
6-Chloro-5-methylpyridine-3-sulfonamide

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